Ethyl 2-(cyclopropylamino)-6-phenylnicotinate
Overview
Description
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate (ECPN) is an organic compound that is part of the family of esters. It has a range of applications in the field of scientific research and has been studied extensively in the past few decades. ECPN is used as a reagent in various chemical reactions, and is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, ECPN has been used in a number of biochemical and physiological studies.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has a number of applications in the field of scientific research. It is used as a reagent in various chemical reactions, and is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, this compound has been used in a number of biochemical and physiological studies. For example, it has been used to study the catalytic activity of enzymes, as well as the effect of drugs on the human body. In addition, this compound has been used to study the effects of various environmental pollutants on the human body, as well as the effects of various drugs on the nervous system.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate is not completely understood. However, it is known that this compound is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme results in increased levels of acetylcholine in the body, which can have a number of effects, including increased alertness, improved cognitive function, and improved muscle function.
Biochemical and Physiological Effects
This compound has been studied extensively in the past few decades, and its effects on the human body have been well documented. It has been shown to have a number of biochemical and physiological effects, including increased alertness, improved cognitive function, and improved muscle function. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have anti-cancer and anti-viral properties.
Advantages and Limitations for Lab Experiments
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it is non-toxic and has a low boiling point, making it ideal for use in a range of different experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, it can be difficult to measure the exact concentration of this compound in a solution, and it can also be difficult to control the rate of reaction.
Future Directions
There are a number of potential future directions for the use of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate in scientific research. It could be used to study the effects of various drugs on the human body, as well as the effects of various environmental pollutants. In addition, it could be used to study the catalytic activity of enzymes, and to develop new drugs and therapies. Finally, it could be used to study the effects of various drugs on the nervous system, as well as to develop new treatments for neurological disorders.
properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-6-phenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-17(20)14-10-11-15(12-6-4-3-5-7-12)19-16(14)18-13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJXGSRBWQKCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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